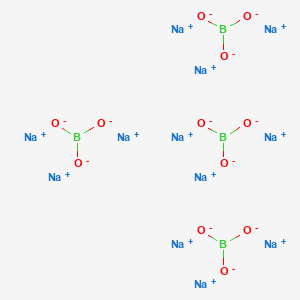
Dodecasodium;tetraborate
Cat. No. B8723835
M. Wt: 511.1 g/mol
InChI Key: FYSNRPHRLRVCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04719110
Procedure details


Following the procedure of Example 3, 24 gms. of phosphoric acid, 53 mls. of water and 123 gms. of borax were combined to form a dispersion. The molar ratio of borax to acid in this dispersion was 5:3.8. The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient to effect complete dissolution of borax. The resulting hot, clear solution contained 32 weight percent of sodium borate calculated on the basis of sodium tetraborate equivalent. Upon cooling to room temperature, crystals of sodium pentaborate formed and settled out of the solution.




Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.O.O.O.O.O.O.O.O.O.O.[B:16]([O-:19])([O-:18])[O-:17].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+:32].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B([O-])([O-])[O-].[Na+].[Na+].[Na+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26,27.28.29.30,31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46,48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Five
|
Name
|
sodium borate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a dispersion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient
|
Outcomes


Product
|
Name
|
sodium pentaborate
|
|
Type
|
product
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04719110
Procedure details


Following the procedure of Example 3, 24 gms. of phosphoric acid, 53 mls. of water and 123 gms. of borax were combined to form a dispersion. The molar ratio of borax to acid in this dispersion was 5:3.8. The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient to effect complete dissolution of borax. The resulting hot, clear solution contained 32 weight percent of sodium borate calculated on the basis of sodium tetraborate equivalent. Upon cooling to room temperature, crystals of sodium pentaborate formed and settled out of the solution.




Name
sodium borate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
P(=O)(O)(O)O.O.O.O.O.O.O.O.O.O.O.[B:16]([O-:19])([O-:18])[O-:17].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+:32].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].B([O-])([O-])[O-].[Na+].[Na+].[Na+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]>O>[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[B:16]([O-:19])([O-:18])[O-:17].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32].[Na+:32] |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26,27.28.29.30,31.32.33.34.35.36.37.38.39.40.41.42.43.44.45.46,48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Five
|
Name
|
sodium borate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a dispersion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The dispersion then was heated at a temperature between 80° C. and 90° C. and for a period sufficient
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

